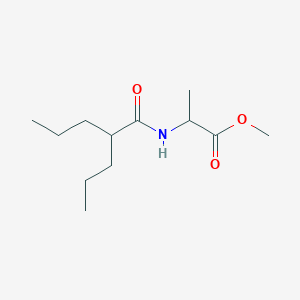![molecular formula C12H15BrN2O B13887170 4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromo and dimethylamino groups in the structure of this compound makes it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one typically involves the following steps:
Dimethylaminoethylation: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated intermediate with dimethylamine in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.
Applications De Recherche Scientifique
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects, such as anticancer or antimicrobial agents.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromo group can facilitate interactions through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-[2-(methylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Chloro-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a chloro group instead of a bromo group.
2-[2-(Dimethylamino)ethyl]-3H-isoindol-1-one: Lacks the bromo group.
Uniqueness
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is unique due to the presence of both the bromo and dimethylamino groups, which confer distinct reactivity and binding properties. The bromo group can participate in halogen bonding and substitution reactions, while the dimethylamino group can enhance solubility and binding affinity.
Propriétés
Formule moléculaire |
C12H15BrN2O |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)6-7-15-8-10-9(12(15)16)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3 |
Clé InChI |
ALZVNUSUEDIBEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CC2=C(C1=O)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
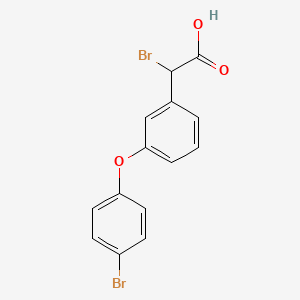
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)

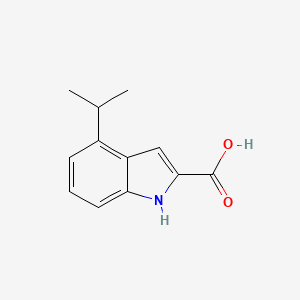
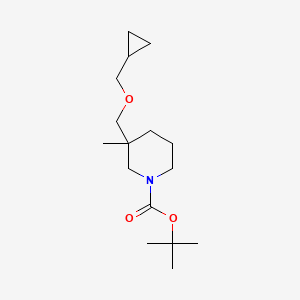
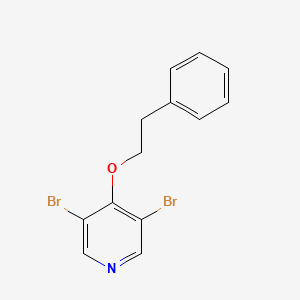
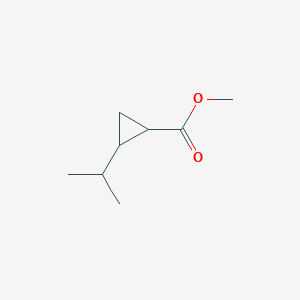
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
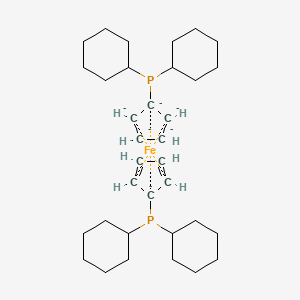
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
